molecular formula C7H14O4 B12733179 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3R)- CAS No. 23944-48-1

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3R)-

Cat. No.: B12733179
CAS No.: 23944-48-1
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-VDTYLAMSSA-N
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Description

Trachelanthic acid is a necic acid component of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their toxicological properties and are often studied for their potential medicinal applications. Trachelanthic acid is structurally similar to other necic acids like viridifloric acid and echimidinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trachelanthic acid involves several steps. One common method includes the diastereoselective reduction of a side-chain keto group in a precursor compound, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using reagents like diisobutylaluminum hydride (i-Bu2AlH) in ether, leading to the formation of intermediates that can be hydrolyzed to yield trachelanthic acid .

Industrial Production Methods: While specific industrial production methods for trachelanthic acid are not well-documented, the synthesis typically follows similar organic chemistry principles used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Trachelanthic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Diisobutylaluminum hydride (i-Bu2AlH), lithium tri-sec-butylborohydride (LiBH(s-Bu)3)

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of keto groups typically yields alcohols, while oxidation can produce ketones or aldehydes.

Mechanism of Action

Trachelanthic acid is structurally similar to other necic acids such as viridifloric acid and echimidinic acid . These compounds share common features, including their role as components of pyrrolizidine alkaloids. trachelanthic acid is unique in its specific stereochemistry and the particular alkaloids it forms. For example, viridifloric acid and echimidinic acid differ in their side-chain structures and the specific alkaloids they produce .

Comparison with Similar Compounds

  • Viridifloric acid
  • Echimidinic acid
  • Retronecine
  • Indicine
  • Intermedine

Properties

CAS No.

23944-48-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

KXEISHUBUXWXGY-VDTYLAMSSA-N

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)O)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O

Origin of Product

United States

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